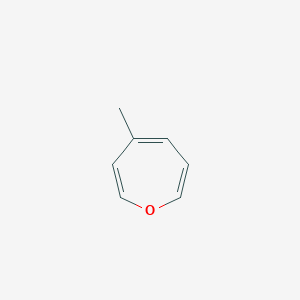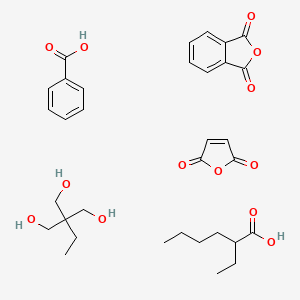
2-Benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate is a complex polymeric compound It is synthesized through the polymerization of 1,3-isobenzofurandione, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 2,5-furandione, followed by esterification with benzoate and 2-ethylhexanoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate involves several steps:
Polymerization: The initial step involves the polymerization of 1,3-isobenzofurandione with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymeric structure.
Esterification: The resulting polymer is then subjected to esterification with benzoate and 2-ethylhexanoate. This step is crucial for modifying the polymer’s properties and enhancing its stability and functionality.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced polymerization techniques and reactors. The process involves precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, conducted under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while reduction can produce reduced forms with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing advanced materials and as a catalyst in various chemical reactions.
Biology: Investigated for its potential in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Explored for its therapeutic properties and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The polymer’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as enhanced drug delivery or improved material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar ester linkages.
Polybutylene terephthalate (PBT): Another polyester with comparable properties.
Polycarbonate: A polymer with similar applications in high-performance materials.
Uniqueness
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate stands out due to its unique combination of monomers and esterification process. This results in a polymer with distinct structural and functional properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
72244-96-3 |
|---|---|
Molekularformel |
C33H42O13 |
Molekulargewicht |
646.7 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione |
InChI |
InChI=1S/C8H4O3.C8H16O2.C7H6O2.C6H14O3.C4H2O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-3-5-6-7(4-2)8(9)10;8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9;5-3-1-2-4(6)7-3/h1-4H;7H,3-6H2,1-2H3,(H,9,10);1-5H,(H,8,9);7-9H,2-5H2,1H3;1-2H |
InChI-Schlüssel |
FEEGJPPUKRFCGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O |
Verwandte CAS-Nummern |
72244-96-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


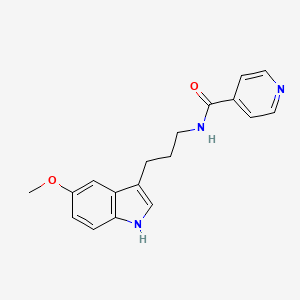
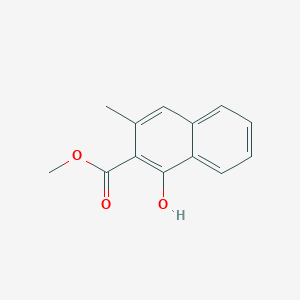
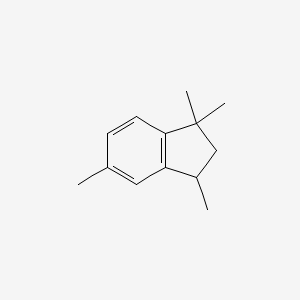
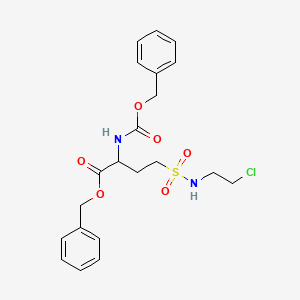

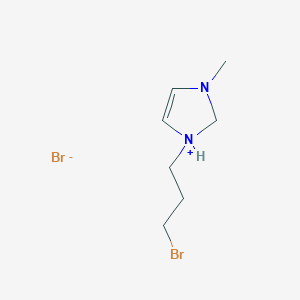
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)
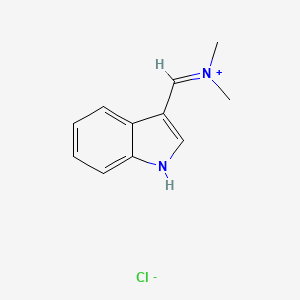
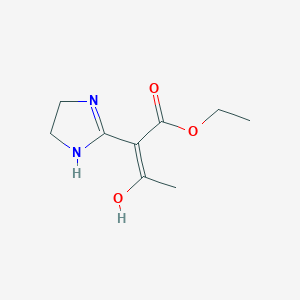
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
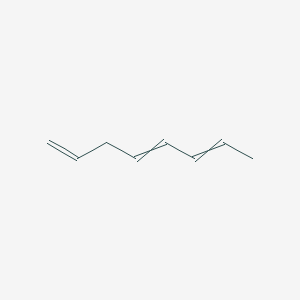
![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
